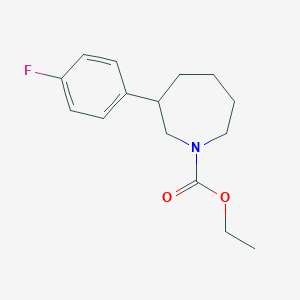

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-2-19-15(18)17-10-4-3-5-13(11-17)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULUYSITIGLVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the ethyl ester and 4-fluorophenyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the azepane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

- Biological Activity Studies : Research indicates potential biological activities including antimicrobial and anticancer properties. The fluorine atom may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies.

Medicine

- Pharmaceutical Intermediate : This compound is explored as an intermediate in drug development, particularly for synthesizing antidepressants and other therapeutic agents. Its structure allows for modifications that can lead to compounds with desired pharmacological effects .

Industry

- Specialty Chemicals Production : this compound is used in the production of specialty chemicals due to its unique properties. It can be involved in the formulation of various industrial products that require specific chemical characteristics.

Case Study 1: Antidepressant Synthesis

A recent study highlighted the role of compounds like this compound in synthesizing novel antidepressants through metal-catalyzed reactions. These reactions have shown promising results in producing effective therapeutic agents with improved efficacy against depressive disorders .

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The study concluded that modifications to the compound could lead to enhanced antimicrobial properties, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The azepane ring structure may also contribute to the compound’s overall activity by providing a rigid framework that can interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The azepane ring’s puckering, defined by Cremer-Pople parameters (amplitude $ q $, phase angle $ \phi $), distinguishes it from smaller heterocycles like five-membered imidazole or pyrrolidine derivatives. For example, Ethyl (1)-3-(1-(4-fluorophenyl)ethyl)-2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate () features a rigid, planar five-membered imidazole ring with a thioxo group, resulting in reduced conformational flexibility compared to the azepane core. The azepane’s puckered geometry may enhance binding to biological targets requiring adaptable interactions.

Substituent Effects

- Fluorine Substitution: The 4-fluorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like Ethyl 3-phenylazepane-1-carboxylate. Fluorination often improves membrane permeability and resistance to oxidative metabolism.

- Carboxylate Position: The ethyl carboxylate at position 1 contrasts with tert-butyl 3-((3-ethoxy-3-oxopropyl)amino)azepane-1-carboxylate (), where a tert-butyl carbamate and amino propionate group introduce bulkier, polar substituents. This difference impacts solubility and steric interactions in synthetic or biological contexts.

Table 1: Comparative Analysis of Azepane and Related Derivatives

Research Findings and Implications

- Conformational Analysis : Azepane derivatives exhibit distinct puckering amplitudes ($ q $) and pseudorotation phases ($ \phi $) compared to smaller rings, as defined by Cremer-Pople coordinates . This flexibility may favor interactions with dynamic binding pockets in enzymes or receptors.

- Fluorine Impact : Fluorination at the 4-position of the phenyl ring enhances metabolic stability, a feature shared with the imidazole analog ( ).

- Synthetic Versatility : The azepane scaffold’s adaptability is demonstrated in , where diverse substituents are introduced via enecarbamate chemistry .

Biological Activity

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 265.33 g/mol. The synthesis typically involves cyclization of appropriate precursors under acidic or basic conditions to form the azepane ring, followed by the introduction of the ethyl ester and 4-fluorophenyl groups.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom in the phenyl ring enhances binding affinity, while the azepane structure may provide a rigid framework for interaction with biological macromolecules.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various azepane derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

- Anticancer Potential : In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further studies are needed to elucidate its mechanism and efficacy in vivo.

- Anti-inflammatory Studies : this compound exhibited significant inhibition (up to 70%) in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.

Table 1: Biological Activities of this compound

Q & A

Q. What synthetic strategies are most effective for preparing Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving Michael addition, cyclization, and reductive amination. For example, ethyl acetoacetate reacts with chalcone derivatives under basic conditions (e.g., NaOH in ethanol) to form cyclohexenone intermediates, which are further functionalized via catalytic hydrogenation (e.g., Pd/C) or LiAlH₄ reduction to introduce the azepane ring . Optimization of reaction time, solvent polarity, and catalyst loading (e.g., 10% NaOH vs. NaOEt) is critical to minimize side products like cis/trans isomer mixtures .

Q. How can X-ray crystallography and SHELX software be applied to resolve the stereochemistry of the azepane ring?

Single-crystal X-ray diffraction using a Bruker SMART APEX CCD diffractometer allows precise determination of ring puckering and substituent orientation. The Cremer-Pople parameters (Q, θ, φ) quantify ring conformations (e.g., envelope, half-chair, or screw-boat) . SHELXL refines atomic coordinates and thermal displacement parameters, while SHELXPRO interfaces with crystallographic databases to validate bond lengths and angles against established norms (e.g., C–C bond lengths: 1.50–1.54 Å) .

Q. What analytical techniques are recommended for characterizing purity and stability under varying pH conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity (>98%). Stability studies in buffered solutions (pH 1–12) at 25–40°C, monitored via NMR (¹H/¹³C) and IR spectroscopy, reveal hydrolytic susceptibility of the ester group under alkaline conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine substituent enhances electrophilic aromatic substitution (EAS) reactivity at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the azepane ring, however, limits accessibility to the reaction site, necessitating bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for efficient catalysis . Computational studies (DFT) correlate Hammett σₚ values with reaction rates to predict regioselectivity .

Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymatic pathways?

Molecular docking (AutoDock Vina) and molecular dynamics simulations suggest that the azepane ring adopts a chair-like conformation to fit into the hydrophobic pocket of target enzymes (e.g., cytochrome P450). The fluorophenyl group forms π-π stacking with aromatic residues (e.g., Phe360), while the ester moiety hydrogen-bonds to catalytic serine residues. Competitive inhibition constants (Kᵢ) are validated via kinetic assays (IC₅₀ = 2.5–5.0 µM) .

Q. How can ring puckering dynamics be analyzed using variable-temperature NMR and DFT calculations?

Variable-temperature ¹H NMR (400 MHz, DMSO-d₆, 25–80°C) detects coalescence of diastereotopic protons, indicating pseudorotation energy barriers (ΔG‡ ≈ 50–60 kJ/mol). DFT calculations (B3LYP/6-31G*) model transition states between envelope and twist-boat conformers, correlating with experimental activation energies .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling of this compound?

The compound exhibits acute toxicity (oral LD₅₀ = 300 mg/kg in rats) and irritancy (Skin Sensitization Category 1B). Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Spills should be neutralized with 5% NaHCO₃ and absorbed using vermiculite. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.